N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine
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Overview
Description
N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, its low solubility in water and organic solvents can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of new therapeutic applications for this compound, particularly in the field of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and biomolecules.
Synthesis Methods
The synthesis of N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine involves the reaction of benzylamine, butylamine, tosyl chloride, and 2-aminothiazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Scientific Research Applications
N-benzyl-N-butyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-benzyl-N-butyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S3/c1-4-5-15-24(16-18-9-7-6-8-10-18)21-20(23-22(29-21)30(3,25)26)31(27,28)19-13-11-17(2)12-14-19/h6-14H,4-5,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOJLNDGDQSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.